2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-phenyl-1-oxa-4-azaspiro[46]undecane-4-carboxamide is a synthetic organic compound with the molecular formula C17H24N2O2 It is characterized by a spirocyclic structure, which includes an oxazolidine ring fused to a spiro undecane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide typically involves the following steps:
Formation of the oxazolidine ring: This can be achieved through the reaction of an appropriate amine with an epoxide under acidic or basic conditions.
Spirocyclization: The intermediate formed in the previous step undergoes spirocyclization to form the spiro undecane system. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the oxazolidine ring or the carboxamide group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce new substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), KCN in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Altering membrane permeability: Affecting the permeability of cellular membranes, which can influence the transport of ions and molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-phenyl-1-oxa-4-azaspiro[4.5]decane-4-carboxamide: Similar structure but with a different spirocyclic system.
2-methyl-N-phenyl-1-oxa-4-azaspiro[5.6]dodecane-4-carboxamide: Similar structure with an extended spirocyclic system.
2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-3-carboxamide: Similar structure with a different position of the carboxamide group.
Uniqueness
2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14-13-19(16(20)18-15-9-5-4-6-10-15)17(21-14)11-7-2-3-8-12-17/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNWBPCCJHHBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2(O1)CCCCCC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.